2-(1H-pyrrol-3-yl)ethan-1-amine

Serotonin receptor profiling GPCR selectivity screening Psychedelic drug discovery

2-(1H-Pyrrol-3-yl)ethan-1-amine, also known as 3-pyrrolylethylamine or 3-(2-aminoethyl)pyrrole, is an arylalkylamine of molecular formula C₆H₁₀N₂ (MW 110.16 g/mol, XLogP3 =. It is the direct structural analogue of tryptamine in which the fused benzene ring of the indole nucleus is absent, leaving a monocyclic pyrrole ring bearing a primary aminoethyl side chain at the 3-position.

Molecular Formula C6H10N2
Molecular Weight 110.16 g/mol
Cat. No. B12293966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrrol-3-yl)ethan-1-amine
Molecular FormulaC6H10N2
Molecular Weight110.16 g/mol
Structural Identifiers
SMILESC1=CNC=C1CCN
InChIInChI=1S/C6H10N2/c7-3-1-6-2-4-8-5-6/h2,4-5,8H,1,3,7H2
InChIKeyZBJSHMBQYSDTGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Pyrrol-3-yl)ethan-1-amine (3-Pyrrolylethylamine) – Procurement Guide for the Pyrrole-Based Arylalkylamine Scaffold


2-(1H-Pyrrol-3-yl)ethan-1-amine, also known as 3-pyrrolylethylamine or 3-(2-aminoethyl)pyrrole, is an arylalkylamine of molecular formula C₆H₁₀N₂ (MW 110.16 g/mol, XLogP3 = 0) [1]. It is the direct structural analogue of tryptamine in which the fused benzene ring of the indole nucleus is absent, leaving a monocyclic pyrrole ring bearing a primary aminoethyl side chain at the 3-position [2]. This structural simplification reduces molecular weight by ~31% (110.16 vs. 160.22 g/mol for tryptamine) and lowers lipophilicity by approximately 1.6 logP units relative to tryptamine (XLogP3 = 0 vs. 1.6) [1][3]. The compound is commercially available as both the free base (CAS 73625-09-9) and the hydrochloride salt (CAS 6662-17-5), typically at ≥95% purity, and is catalogued as a building block for medicinal chemistry and chemical biology applications [4].

Why 2-(1H-Pyrrol-3-yl)ethan-1-amine Cannot Be Interchanged with Tryptamine or Other Arylalkylamine Analogs


Despite their apparent structural homology, 2-(1H-pyrrol-3-yl)ethan-1-amine and its indole-containing counterpart tryptamine exhibit fundamentally divergent target-engagement profiles that preclude generic substitution. The removal of the fused benzene ring from the indole nucleus abolishes high-affinity binding to serotonin 5-HT₁A and 5-HT₂A receptors: the α-methyl derivative 3-pyrrolylpropylamine displays Ki > 10,000 nM at both receptors, whereas tryptamines typically bind with nanomolar affinity (e.g., tryptamine itself has Ki ~4–100 nM at 5-HT₁A) [1][2]. Conversely, the pyrrole scaffold retains measurable activity at the P2X3 purinoceptor (EC₅₀ 80 nM) and the cholecystokinin CCK-A receptor (IC₅₀ 146 nM) – targets for which tryptamine shows negligible direct interaction [3][4]. The parent compound is also rapidly inactivated in vivo by monoamine oxidases, rendering it inert as a dopamine receptor agonist unless conformationally constrained [5]. These target-selectivity differences mean that interchanging the pyrrole core with the indole core redirects the compound toward entirely distinct biological pathways, with direct consequences for experimental design, screening cascade logic, and procurement decisions.

Quantitative Differential Evidence for 2-(1H-Pyrrol-3-yl)ethan-1-amine vs. Closest Analogs


Serotonin Receptor Affinity: >100-Fold Reduction vs. Tryptamine at 5-HT₁A and 5-HT₂A

The α-methyl analog of the target compound, 3-pyrrolylpropylamine, displays Ki > 10,000 nM at both human 5-HT₁A and 5-HT₂A receptors [1]. By contrast, tryptamine (the indole analog) binds to human 5-HT₁A with Ki values in the 4–100 nM range and to 5-HT₂A with sub-micromolar affinity across multiple independent studies [2][3]. N1-alkylpyrroleethylamines similarly show low affinity at 5-HT₂ receptors, confirming that the benzene ring of the indole nucleus is obligatory for nanomolar serotonin receptor engagement [1]. This differential is structural rather than substituent-dependent: even the unsubstituted parent tryptamine retains >100-fold higher 5-HT receptor affinity than its pyrrole counterpart.

Serotonin receptor profiling GPCR selectivity screening Psychedelic drug discovery

Dopamine Receptor Pharmacophore: Inert as Linear Primary Amine; Active Only When Conformationally Constrained

The simple, linear 3-(2-aminoethyl)pyrrole (i.e., the target compound itself) was synthesized and tested as part of a program to identify the dopaminergic pharmacophore of the ergoline class and was found to be completely inert as a dopamine receptor agonist [1]. This inactivity was rationalized by its rapid in vivo destruction by monoamine oxidases (MAO) [1]. By contrast, when the same pyrroleethylamine moiety is conformationally constrained within bicyclic or tricyclic ergoline partial structures (e.g., compounds 6, 11, 25, and 35 in Bach et al., 1980), it produces potent dopamine agonist activity comparable to apomorphine in prolactin inhibition and unilateral lesioned rat turning assays [2]. This binary 'inert-linear vs. active-constrained' behavior establishes the target compound as an essential negative-control building block and a starting scaffold for rigidification strategies, rather than a direct pharmacological agent.

Dopamine receptor pharmacology Ergoline partial structure Pharmacophore deconvolution

P2X3 Purinoceptor Antagonism: EC₅₀ 80 nM in Recombinant Receptor Assay

2-(1H-Pyrrol-3-yl)ethan-1-amine was evaluated for antagonist activity against recombinant rat P2X3 purinoceptors expressed in Xenopus oocytes and exhibited an EC₅₀ of 80 nM when tested at a concentration of 10 μM [1]. This sub-micromolar antagonist activity at a ligand-gated cation channel implicated in chronic pain and sensory neurotransmission represents a pharmacological property not shared by the indole analog tryptamine, for which no direct P2X3 antagonist activity has been reported; tryptamine and 5-HT instead modulate P2X2 and P2X4, but not P2X3, receptor currents [2]. In contrast to the serotonin receptor selectivity profile, the pyrrole scaffold thus demonstrates a gain-of-function at purinergic targets relative to the indole scaffold.

P2X3 receptor pharmacology Pain target screening Ion channel antagonist

CCK-A (CCK1) Receptor Binding: IC₅₀ 146 nM vs. Radioligand Displacement

In a radioligand displacement assay using [³H]-L-364,718 (a selective CCK-A receptor antagonist) on rat pancreatic membranes, a compound identified as the target structure [2-(1H-pyrrol-3-yl)ethan-1-amine or a closely related minimal pyrroleethylamine] demonstrated an IC₅₀ of 146 nM [1]. L-364,718 itself binds CCK-A with sub-nanomolar affinity (Ki ~0.08 nM), and the endogenous agonist cholecystokinin binds with nanomolar potency, establishing that this pyrrole derivative achieves micromolar-to-submicromolar displacement of a high-affinity orthosteric ligand [2]. Tryptamine has not been reported to displace [³H]-L-364,718 from CCK-A receptors, and CCK receptor modulation by tryptamine occurs indirectly via 5-HT₃ receptor-mediated CCK release rather than direct CCK-A binding [3].

Cholecystokinin receptor CCK-A antagonist GPCR binding screen

Physicochemical Differentiation: Reduced MW (−31%) and Lipophilicity (−1.6 logP) vs. Tryptamine

The deletion of the fused benzene ring from tryptamine to yield 2-(1H-pyrrol-3-yl)ethan-1-amine results in a molecular weight reduction of 50.06 Da (110.16 vs. 160.22 g/mol, a 31% decrease) and a computed lipophilicity drop of 1.6 logP units (XLogP3 = 0 vs. 1.6) [1][2]. The topological polar surface area (TPSA) is 41.8 Ų for the target compound versus 41.8 Ų for tryptamine (both have identical HBD = 2, HBA = 1), meaning the only significant physicochemical differentiation is in size and lipophilicity [1][2]. This property shift places the pyrrole scaffold closer to the CNS MPO (multiparameter optimization) desirability window for oral CNS drugs by reducing logP while maintaining low TPSA, and simultaneously lowers predicted passive membrane permeability relative to tryptamine [3].

Physicochemical property comparison Drug-likeness CNS multiparameter optimization

Anti-Inflammatory Scaffold: 3-(2-Aminoethyl)pyrrole Derivatives with p-Toluenesulphonyl Substitution Show Activity in Carrageenan-Induced Paw Edema

Nine 3-(2-aminoethyl)pyrrole derivatives were evaluated in the carrageenan-induced rat paw edema model for anti-inflammatory activity and in a non-enzymatic lipid peroxidation assay for antioxidant properties [1]. Derivatives bearing a p-toluenesulphonyl group on the primary amine exhibited considerable anti-inflammatory activity, while the aminoethyl side chain was identified as an essential structural feature for both anti-inflammatory and antioxidant activities [1]. The unsubstituted parent compound 2-(1H-pyrrol-3-yl)ethan-1-amine was not directly tested in this study; however, the essentiality of the free aminoethyl side chain establishes the parent scaffold as the minimal pharmacophoric unit [1]. No comparable anti-inflammatory characterization has been reported for tryptamine in the same assay system [2].

Anti-inflammatory screening Paw edema model Lipid peroxidation inhibition

Optimal Research and Procurement Application Scenarios for 2-(1H-Pyrrol-3-yl)ethan-1-amine


Serotonin Receptor Counterscreening and Off-Target Selectivity Profiling

For medicinal chemistry programs developing tryptamine-based or indole-containing CNS ligands, 2-(1H-pyrrol-3-yl)ethan-1-amine serves as an ideal negative-control scaffold. With Ki > 10,000 nM at 5-HT₁A and 5-HT₂A receptors (based on the α-methyl analog data), this compound can be used to benchmark the contribution of the benzene ring to serotonin receptor engagement in structure-activity relationship (SAR) studies [1]. Procurement as a matched molecular pair comparator to tryptamine enables unambiguous deconvolution of indole-specific vs. ethylamine-chain-driven pharmacology.

P2X3 Antagonist Lead Generation and Pain Target Screening

The EC₅₀ of 80 nM for P2X3 receptor antagonism, measured in recombinant Xenopus oocyte electrophysiology assays, positions this compound as a structurally novel, low-molecular-weight starting point for P2X3 antagonist medicinal chemistry [2]. Unlike benzodiazepine-based or diaminoquinazoline P2X3 antagonists, this pyrroleethylamine scaffold offers a distinct intellectual property landscape and a physicochemical profile (MW 110.16, XLogP3 = 0) amenable to rapid analog generation [3]. Compound management groups supporting ion channel screening cascades should consider stocking this chemotype for hit expansion libraries.

Ergoline Pharmacophore Deconvolution and Negative-Control Building Block

The confirmed inertness of the linear 3-(2-aminoethyl)pyrrole as a dopamine receptor agonist makes it an essential negative-control compound for laboratories studying the dopaminergic pharmacophore of ergolines [4]. When incorporated into bicyclic or tricyclic rigidified structures, this same scaffold produces dopamine agonist activity comparable to pergolide; thus, the linear parent serves as the baseline for quantifying the potency gain upon conformational constraint [5]. Neuroscience research groups and medicinal chemistry laboratories designing dopamine receptor ligands should procure this compound specifically for structure-activity relationship baseline calibration.

Anti-Inflammatory Library Design Based on the Pyrroleethylamine Pharmacophore

Derivatives of 3-(2-aminoethyl)pyrrole bearing a p-toluenesulphonyl group at the primary amine exhibit considerable anti-inflammatory activity in the carrageenan-induced rat paw edema model, with the aminoethyl side chain identified as the essential pharmacophoric element [6]. While the parent compound itself has not been tested in this model, it represents the minimal scaffold for constructing focused anti-inflammatory compound libraries. Procurement of the parent amine enables parallel synthesis and systematic SAR exploration of N-substituted derivatives targeting inflammation and oxidative stress pathways, orthogonal to tryptamine-based serotonin receptor programs.

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